5-Bromo-2-chloroquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloroquinolin-4-amine is a heterocyclic aromatic compound with the molecular formula C9H6BrClN2. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloroquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination and chlorination of quinoline derivatives. For example, the preparation can include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These reactions are often carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve consistent quality. The industrial production methods focus on optimizing the reaction conditions to minimize costs and maximize yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloroquinolin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. For example, nucleophilic substitution reactions can occur at the bromine or chlorine positions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form amines.
Cyclization Reactions: These reactions can lead to the formation of fused ring systems, which are important in the synthesis of complex heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation can produce quinoline N-oxides .
Scientific Research Applications
5-Bromo-2-chloroquinolin-4-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloroquinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The exact mechanism can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-2-chloroquinolin-4-amine include other quinoline derivatives such as:
- 2-Chloroquinoline-3-carbaldehyde
- 5-Chloro-2-phenyl-1H-indole-3-amine
- 3-((2-Chloro-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H6BrClN2 |
---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
5-bromo-2-chloroquinolin-4-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-5-2-1-3-7-9(5)6(12)4-8(11)13-7/h1-4H,(H2,12,13) |
InChI Key |
KZHLMVNQZVBHEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.